Product packaging for Ferrocene,1,1'-dibutyl-(Cat. No.:)

Ferrocene,1,1'-dibutyl-

Cat. No.: B13829161
M. Wt: 298.2 g/mol
InChI Key: JAOGHAIWZAOCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories and Foundational Significance of Ferrocene (B1249389) in Organometallic Chemistry

The field of organometallic chemistry was revolutionized by the discovery of ferrocene, Fe(C₅H₅)₂, in 1951. colab.wssigmaaldrich.com This landmark event, which occurred serendipitously in two independent laboratories, introduced a novel "sandwich" structure where a central iron atom is bonded between two parallel cyclopentadienyl (B1206354) rings. colab.wsresearchgate.net The elucidation of this structure, a feat that earned Geoffrey Wilkinson and Ernst Otto Fischer the Nobel Prize in Chemistry in 1973, challenged existing bonding theories and laid the groundwork for the burgeoning field of metallocene chemistry. researchgate.net

Ferrocene's remarkable stability, including its resistance to air, water, and heat up to 400°C, was unlike other organometallic compounds of its time. sigmaaldrich.com It exhibits aromatic character, undergoing electrophilic substitution reactions such as Friedel-Crafts acylation, which is a testament to the unique electronic environment of the cyclopentadienyl ligands. researchgate.netpressbooks.pub This stability and reactivity profile opened up vast new areas of chemical research and application. colab.ws The discovery of ferrocene not only deepened the understanding of chemical bonding and structure but also spurred the synthesis and study of a wide array of organometallic sandwich compounds. colab.wsresearchgate.net

The Distinctive Role of Alkyl-Substituted Ferrocenes within Organometallic Compound Classes

Within the diverse family of ferrocene derivatives, alkyl-substituted ferrocenes hold a position of significant interest. The introduction of alkyl groups onto the cyclopentadienyl rings modifies the parent ferrocene's physical and chemical properties in predictable ways. These substitutions influence the compound's steric and electronic characteristics, such as increasing solubility in nonpolar organic solvents and altering its redox potential. nist.gov

The presence of electron-releasing alkyl groups, like the butyl groups in Ferrocene,1,1'-dibutyl-, enhances the electron density on the cyclopentadienyl rings. This increased electron density can affect the reactivity of the ferrocene core and the stability of the corresponding ferrocenium (B1229745) cation, which is formed upon one-electron oxidation. nist.gov This tunability is a key reason for the extensive investigation into alkylated ferrocenes. They serve as crucial intermediates and components in various applications, from catalysis to materials science. mdpi.comrsc.org For instance, chiral ferrocenyl phosphines, a class of substituted ferrocenes, are pivotal ligands in transition-metal catalyzed reactions, with some finding industrial use in the synthesis of pharmaceuticals. sigmaaldrich.com Furthermore, specific ferrocene derivatives, including alkyl-substituted ones, are explored as burning rate modifiers in solid rocket propellants. mdpi.comresearcher.lifednu.dp.ua

Articulating Research Objectives and Scope for 1,1'-Dibutylferrocene (B72209) Studies

Research into Ferrocene,1,1'-dibutyl- is driven by several key objectives aimed at leveraging its specific properties for advanced applications. A primary focus of study is its role as a ballistic modifier in composite solid propellants. researcher.lifednu.dp.ua The objective is to enhance the propellant's burning rate, which allows for the design of rocket motors with higher thrust and simplified grain geometries. researchgate.net Studies aim to quantify the enhancement in burning rate at various pressures and understand the mechanism by which the ferrocene derivative catalyzes the decomposition of the propellant's oxidizer, such as ammonium (B1175870) perchlorate. colab.wsresearcher.life

Another significant research area involves the use of 1,1'-dibutylferrocene and similar derivatives in catalysis and materials science. mdpi.comrsc.orgwiley.com Research objectives include the synthesis and characterization of new catalytic systems where the dibutylferrocene moiety acts as a ligand or a redox-active component. rsc.orgwiley.com The solubility and electrochemical properties imparted by the butyl groups are of particular interest. nist.gov The scope of these studies encompasses understanding structure-activity relationships, exploring reaction mechanisms, and developing new materials with tailored electronic and physical properties. This includes investigating its potential in areas like redox flow batteries and as a precursor for iron-containing nanoparticles. mdpi.com

Physicochemical and Spectroscopic Profile of Ferrocene, 1,1'-dibutyl-

This section details the fundamental physical and chemical properties of Ferrocene, 1,1'-dibutyl-, supported by spectroscopic data that are crucial for its identification and characterization.

Data Tables for Ferrocene, 1,1'-dibutyl-

Table 1: Physical and Chemical Properties

Property Value
Molecular Formula C₁₈H₂₆Fe
Molecular Weight 298.24 g/mol nist.gov
CAS Number 1274-08-4 nist.gov
Appearance Orange to Brown Liquid researcher.life
Boiling Point 162.8 °C at 760 mmHg

| Solubility | Insoluble in water; soluble in most organic solvents. sigmaaldrich.comlibretexts.org |

Table 2: Spectroscopic Data

Spectrum Key Features
¹H NMR Expected signals for butyl group protons (-CH₃, -CH₂-) and cyclopentadienyl ring protons. The ring protons would appear as multiplets or singlets in the aromatic region (approx. 4.0 ppm). sigmaaldrich.commdpi.com
¹³C NMR Expected signals for the four distinct carbon atoms of the n-butyl group and the substituted and unsubstituted carbons of the cyclopentadienyl rings. libretexts.org
Mass Spectrometry (MS) Molecular ion peak (M⁺) expected at m/z = 298, corresponding to the molecular weight. nist.gov

| Infrared (IR) Spectroscopy | Characteristic C-H stretching vibrations for alkyl groups (below 3000 cm⁻¹) and aromatic C-H stretching (around 3100 cm⁻¹). Absorptions related to the ferrocene structure (C-C stretching, ring breathing) are also expected. uc.eduvscht.cz |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26Fe B13829161 Ferrocene,1,1'-dibutyl-

Properties

Molecular Formula

C18H26Fe

Molecular Weight

298.2 g/mol

InChI

InChI=1S/2C9H13.Fe/c2*1-9(2,3)8-6-4-5-7-8;/h2*4-7H,1-3H3;

InChI Key

JAOGHAIWZAOCPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[C]1[CH][CH][CH][CH]1.CC(C)(C)[C]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dibutylferrocene and Analogues

Regioselective Synthesis of 1,1'-Disubstituted Ferrocene (B1249389) Architectures

The precise placement of functional groups on the cyclopentadienyl (B1206354) (Cp) rings of ferrocene is paramount for tailoring its chemical and physical properties. The synthesis of 1,1'-disubstituted ferrocenes, where each ring bears one substituent, requires highly regioselective methods to avoid the formation of mixtures of isomers.

A primary challenge in ferrocene chemistry is controlling the position of incoming substituents, as both the 1,2- and 1,1'-isomers can form. chemrxiv.orgchemrxiv.org Traditionally, achieving 1,1'-disubstitution has relied on methods that guide the functionalization to each ring. One key strategy involves the use of 1,1'-ferrocenedicarboxylic acid as a starting material, which provides a pre-defined 1,1'-substitution pattern that can be further elaborated. researchgate.netalfa-chemical.com

Another powerful technique is the directed ortho-metalation, where a directing group on a monosubstituted ferrocene guides a second substituent to the adjacent ring, leading to 1,1'-disubstituted products. researchgate.net For instance, the selective one- or two-fold ortho-lithiation of 1,1'-di(1,3-dioxan-2-yl)ferrocene, followed by reaction with an electrophile, allows for the controlled synthesis of polysubstituted ferrocenes with a defined architecture. researchgate.net These methods are crucial for creating complex ferrocene-based ligands and materials where the specific arrangement of substituents is critical for function. chemrxiv.orgmdpi.com

Optimized Alkylation Protocols for Ferrocene Derivatives

Alkylation introduces alkyl groups onto the ferrocene scaffold, and optimizing these protocols is key to achieving high yields and purity. Methodologies range from classical electrophilic substitution to modern catalytic C-H bond activation.

Direct Functionalization Approaches

Direct C-H functionalization has emerged as a powerful and efficient strategy for synthesizing ferrocene derivatives, offering significant advantages in terms of step- and atom-economy over traditional methods. sioc-journal.cnacs.org This approach involves the transition-metal-catalyzed activation of C-H bonds on the ferrocene rings, allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials like halo- or lithio-ferrocenes. chemrxiv.orgchemrxiv.org

Catalytic systems based on palladium, rhodium, iridium, and other transition metals have been successfully developed for the C-H functionalization of ferrocene. chemrxiv.orgsioc-journal.cnresearchgate.net Often, these reactions are guided by a directing group on the ferrocene substrate, which coordinates to the metal center and positions the catalyst for selective C-H activation at a specific site. researchgate.net This strategy is a cornerstone for the expedient and site-selective construction of C-C bonds. researchgate.net For instance, an innovative sp²–sp³ coupling reaction has been reported for C-C bond formation between ferrocene and alkyl substituents, directed by ligands. nih.gov These direct methods represent a more streamlined and atom-economical pathway to substituted ferrocenes compared to multi-step classical approaches. acs.org

Lithiation-Based Functionalization Strategies

Deprotometalation, particularly lithiation, is one of the most established and versatile strategies for the regioselective functionalization of ferrocene. thieme-connect.de This method involves the deprotonation of the acidic C-H bonds on the cyclopentadienyl rings using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). thieme-connect.deresearchgate.net

The resulting lithioferrocene is a potent nucleophile that can react with a wide range of electrophiles to introduce various functional groups. thieme-connect.de A significant advantage of this strategy is the ability to achieve twofold C-H deprotolithiation to form 1,1'-dilithioferrocene. thieme-connect.deresearchgate.net This dianion serves as a powerful intermediate for the one-step synthesis of 1,1'-disubstituted ferrocenes by quenching with two equivalents of an electrophile. thieme-connect.deresearchgate.net The insolubility of the 1,1'-dilithioferrocene-TMEDA complex in hydrocarbon solvents like hexane (B92381) helps to drive the reaction towards disubstitution. researchgate.net This approach allows two functionalizations to be achieved at once in a one-pot process. thieme-connect.de

A common synthetic route to 1,1'-dibutylferrocene (B72209) involves a two-step process starting with a Friedel-Crafts acylation of ferrocene with butyryl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1,1'-dibutanoylferrocene. rsc.org The ketone functionalities are then reduced to methylene (B1212753) groups using a reducing agent such as lithium aluminum hydride (LiAlH₄) to yield the final 1,1'-dibutylferrocene. rsc.org

Table 1: Two-Step Synthesis of 1,1'-Dibutylferrocene via Acylation and Reduction. rsc.org
StepReactionKey ReagentsSolventConditionsProduct
1Friedel-Crafts AcylationFerrocene, Butyryl chloride, AlCl₃Dichloromethane (DCM)Stirred at room temperature under nitrogen for ~36 h1,1'-Dibutanoylferrocene
2Reduction1,1'-Dibutanoylferrocene, LiAlH₄, AlCl₃Anhydrous diethyl ether (Et₂O)Heated to 30 °C with vigorous stirring under nitrogen for 2 h1,1'-Dibutylferrocene

Green Chemistry Principles and Sustainable Approaches in 1,1'-Dibutylferrocene Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles provide a framework for developing more sustainable synthetic routes for compounds like 1,1'-dibutylferrocene. rroij.comunep.org

Table 2: The 12 Principles of Green Chemistry. yale.edusigmaaldrich.comopcw.orgacs.org
PrincipleDescription
PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer ChemicalsChemical products should be designed to effect their desired function while minimizing their toxicity.
Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.
Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible.
Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
Reduce DerivativesUnnecessary derivatization (e.g., use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste.
CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment.
Real-time Analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires.

Applying these principles to ferrocene synthesis encourages a shift towards more sustainable practices. For example, the use of catalytic methods, such as the direct C-H functionalization discussed in section 2.2.1, aligns with the principle of catalysis by replacing stoichiometric reagents like AlCl₃ used in traditional Friedel-Crafts reactions. acs.org Direct functionalization also adheres to the principle of reducing derivatives by avoiding intermediate protection/deprotection steps. acs.org

Furthermore, designing for energy efficiency can be addressed by using methods like microwave-assisted synthesis, which can reduce reaction times. rsc.org The choice of solvents is also critical; exploring greener alternatives to traditional chlorinated solvents or utilizing ionic liquids can minimize environmental impact. sigmaaldrich.commit.edu The development of synthetic pathways that maximize atom economy ensures that a higher proportion of reactant atoms are incorporated into the final product, thereby minimizing waste. acs.org

Purification and Isolation Techniques for Substituted Ferrocene Compounds

The effective purification and isolation of substituted ferrocenes are critical steps to ensure the final product's purity. Due to the nature of ferrocene and its derivatives, a combination of chromatographic and other techniques is often employed.

Column chromatography is a widely used and effective method for separating mixtures of ferrocene compounds. echemi.comvernier.com The separation is based on the differing polarities of the components. echemi.com For instance, in the synthesis of acetylferrocene, unreacted nonpolar ferrocene will elute first from a silica (B1680970) gel or alumina (B75360) column, followed by the more polar product, acetylferrocene. echemi.commagritek.com This principle is directly applicable to the purification of 1,1'-dibutylferrocene from starting materials or byproducts of the acylation-reduction pathway. The crude product is typically dissolved in a minimum amount of a solvent and loaded onto the column, and a gradient of solvents is used for elution. rsc.orgmagritek.com

Theoretical and Computational Investigations of 1,1 Dibutylferrocene

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. DFT calculations allow for the determination of various molecular properties, providing a balance between accuracy and computational cost, making it a popular tool in modern chemistry.

For derivatives like 1,1'-dibutylferrocene (B72209), DFT is employed to understand how the addition of butyl substituents to the ferrocene (B1249389) core alters its electronic landscape. The calculations typically involve optimizing the molecular geometry to find the minimum energy configuration and then computing various electronic properties. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that can be compared with experimental data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's stability, reactivity, and electronic transitions. A smaller gap generally implies higher reactivity and greater ease of electron transfer.

In the parent ferrocene molecule, DFT calculations have shown the HOMO-LUMO energy gap to be approximately 5.42 eV. The electron density in the HOMO is primarily localized on the iron atom, whereas the LUMO shows significant charge distribution on the cyclopentadienyl (B1206354) (Cp) rings.

For 1,1'-dibutylferrocene, the presence of electron-donating butyl groups on each Cp ring is expected to influence the energies of the frontier orbitals. These alkyl groups increase the electron density of the ring system, which typically raises the energy of the HOMO. Consequently, the HOMO-LUMO gap of 1,1'-dibutylferrocene is predicted to be smaller than that of unsubstituted ferrocene, suggesting enhanced reactivity.

Table 1: Comparison of Calculated Frontier Orbital Properties
CompoundEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (eV)Reference
Ferrocene--5.42
1,1'-DibutylferrocenePredicted Higher than FerroceneSlightly AlteredPredicted Smaller than Ferrocene-

Charge transfer (CT) is a fundamental process where an electron is transferred from a donor molecule or region to an acceptor. In ferrocene-based systems, this can occur as an intervalence charge transfer between the iron center and the cyclopentadienyl rings or in complexes formed with other electron-accepting molecules. Ferrocene and its derivatives are well-known electron donors and can form CT complexes with various electron acceptors.

The introduction of butyl groups in 1,1'-dibutylferrocene enhances its electron-donating capability. This increased donor strength facilitates the partial transfer of charge to an acceptor molecule, a process that can be characterized computationally. DFT calculations can model these interactions, predicting the geometry of the resulting CT complex and the extent of charge transfer. Time-dependent DFT (TD-DFT) can further be used to predict the characteristic absorption bands in the UV-Vis spectrum that arise from these charge-transfer interactions. The efficiency of electron transfer in functionalized ferrocenes is a key property, making them suitable for applications in sensors and molecular electronics.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations often focus on static, minimum-energy structures, molecules are inherently dynamic. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of conformational changes and dynamic behavior.

For ferrocene and its derivatives, a key conformational feature is the rotation of the two cyclopentadienyl rings relative to each other. The two primary conformations are the eclipsed (D5h symmetry) and staggered (D5d symmetry) forms. In the gas phase, the eclipsed conformer of ferrocene is generally found to be more stable. MD simulations have shown that at low temperatures, ferrocene prefers an eclipsed-like conformation, while at higher temperatures, the rings exhibit significant rotational motion.

In 1,1'-dibutylferrocene, the bulky butyl groups introduce steric hindrance that significantly affects this rotational freedom. MD simulations would be essential to explore the conformational landscape of this substituted ferrocene. The simulations could reveal the preferred rotational angles, the energy barrier to rotation, and how the butyl chains themselves flex and fold. This analysis provides insight into the molecule's shape, flexibility, and how it might interact with other molecules in various environments.

Computational Prediction of Spectroscopic Signatures (Methodology Focus)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide detailed assignments for vibrational, electronic, and nuclear magnetic resonance (NMR) spectra, often aiding in the structural elucidation of complex molecules.

The primary methodology for predicting electronic spectra, such as UV-Vis absorption, is Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the simulation of the absorption spectrum. For 1,1'-dibutylferrocene, TD-DFT calculations would predict how the butyl substituents shift the characteristic d-d transitions of the iron center and the π-π* transitions of the cyclopentadienyl rings.

Vibrational spectra (Infrared and Raman) can be predicted by performing a frequency calculation after a DFT geometry optimization. This calculation yields the vibrational frequencies and their corresponding intensities, which can be compared directly to experimental spectra.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) approach within DFT is a reliable method for calculating chemical shifts (¹H and ¹³C). By computing the magnetic shielding tensors for each nucleus in the optimized geometry of 1,1'-dibutylferrocene, a theoretical NMR spectrum can be generated, providing a powerful tool for confirming its structure.

Table 2: Methodologies for Predicting Spectroscopic Signatures
Spectroscopic TechniquePrimary Computational MethodologyPredicted Properties
UV-Visible SpectroscopyTime-Dependent DFT (TD-DFT)Excitation energies, oscillator strengths, absorption maxima (λmax)
Infrared (IR) & Raman SpectroscopyDFT Frequency CalculationVibrational frequencies, intensities, mode assignments
Nuclear Magnetic Resonance (NMR)DFT with Gauge-Independent Atomic Orbital (GIAO)1H and 13C chemical shifts

Reaction Mechanism Modeling and Energy Landscapes

Understanding how a molecule participates in chemical reactions is a central goal of chemistry. Computational modeling can be used to map out the entire course of a reaction, identifying transition states and intermediates along the reaction pathway. This mapping creates a potential energy surface, or energy landscape, which describes the energy of the system as a function of the positions of its atoms.

For a reaction involving 1,1'-dibutylferrocene, such as an electrophilic substitution on one of the cyclopentadienyl rings, computational methods can be used to model the mechanism step-by-step. DFT is employed to calculate the energies of the reactants, products, and any proposed intermediates and transition states. The transition state is a critical point on the energy landscape, representing the energy barrier that must be overcome for the reaction to proceed.

Spectroscopic and Diffraction-Based Structural Elucidation of 1,1'-Dibutylferrocene

The structural analysis of 1,1'-dibutylferrocene, a derivative of ferrocene with a butyl group attached to each cyclopentadienyl ring, relies on a suite of advanced spectroscopic and diffraction techniques. These methods provide a comprehensive understanding of its molecular architecture, from the precise arrangement of atoms in the solid state to the dynamic behavior of the molecule in solution.

Spectroscopic and Diffraction Based Structural Elucidation of 1,1 Dibutylferrocene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1,1'-dibutylferrocene (B72209) in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,1'-dibutylferrocene displays characteristic signals for the protons on the cyclopentadienyl (B1206354) (Cp) rings and the butyl chains. The protons on the substituted Cp rings typically appear as multiplets in the region of 4.0-4.5 ppm. The protons of the butyl groups exhibit signals at higher fields (lower ppm values), with the terminal methyl (CH₃) protons appearing as a triplet around 0.9 ppm and the methylene (B1212753) (CH₂) groups appearing as multiplets at various shifts depending on their proximity to the Cp ring.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the carbon atoms of the cyclopentadienyl rings give rise to distinct signals. The substituted carbon atom (Cipso) on the Cp ring appears at a different chemical shift compared to the unsubstituted carbons. The carbon atoms of the butyl chains also show characteristic resonances. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, providing direct insight into the carbon skeleton of the molecule. bhu.ac.in

Dynamic NMR (DNMR): Temperature-dependent NMR studies, or DNMR, can reveal the dynamic processes occurring in the molecule, such as the rotation of the butyl groups or the interconversion between different conformational isomers. numberanalytics.comox.ac.ukkuleuven.be At lower temperatures, the rate of these processes may slow down sufficiently to allow for the observation of separate signals for non-equivalent nuclei, which would otherwise be averaged at room temperature. ox.ac.uk This provides valuable information on the energy barriers associated with these dynamic events.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for 1,1'-Dibutylferrocene

NucleusFunctional GroupChemical Shift Range (ppm)
¹H Cyclopentadienyl (Cp)4.0 - 4.5
Butyl (CH₂)1.2 - 2.2
Butyl (CH₃)~0.9
¹³C Cp (substituted)Varies
Cp (unsubstituted)~68 - 70
Butyl (CH₂)~14 - 34
Butyl (CH₃)~14
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group and Structural Analysis

FT-IR Spectroscopy: The FT-IR spectrum of 1,1'-dibutylferrocene is characterized by several key absorption bands. The C-H stretching vibrations of the aliphatic butyl groups are observed in the 2800-3000 cm⁻¹ region. The C-H stretching of the cyclopentadienyl rings appears around 3100 cm⁻¹. The C=C stretching vibrations within the Cp rings are typically found in the 1400-1450 cm⁻¹ region. The spectrum also reveals information about the metal-ligand bonding, with Fe-Cp stretching and tilting modes appearing at lower frequencies. The presence of two butyl substituents is confirmed by the characteristic vibrational modes of the alkyl chains.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of the ferrocene (B1249389) skeleton are often more intense in the Raman spectrum. This technique is particularly useful for studying the low-frequency modes associated with the metal-ligand framework.

Table 2: Key Vibrational Frequencies for 1,1'-Dibutylferrocene

Vibrational ModeWavenumber (cm⁻¹)
C-H Stretch (Cp)~3100
C-H Stretch (Butyl)2800 - 3000
C=C Stretch (Cp)1400 - 1450
Fe-Cp StretchLow frequency
Note: These are approximate ranges and can be influenced by the physical state of the sample.

Mössbauer Spectroscopy for Iron Electronic State and Molecular Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of the iron nucleus. carleton.edu It provides precise information about the oxidation state, spin state, and coordination geometry of the iron center in ferrocene derivatives. rsc.orgnumberanalytics.com

For 1,1'-dibutylferrocene, the ⁵⁷Fe Mössbauer spectrum at room temperature typically consists of a well-resolved quadrupole doublet. The isomer shift (IS) is characteristic of a low-spin Fe(II) center in a highly covalent environment, which is typical for ferrocene and its derivatives. rsc.org The quadrupole splitting (QS) arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the iron nucleus. The magnitude of the QS is sensitive to the symmetry of the electron distribution around the iron atom and can be influenced by the nature and conformation of the substituents on the cyclopentadienyl rings. rsc.orgnumberanalytics.com

X-ray Diffraction Studies of Crystalline 1,1'-Dibutylferrocene and its Metal Complexes

X-ray powder diffraction (XRD) can be used to characterize the crystalline nature of bulk samples of 1,1'-dibutylferrocene and its metal complexes. researchgate.net The diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for a specific crystalline phase. ijcce.ac.ir

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of 1,1'-dibutylferrocene, as well as for gaining insights into its structure through the analysis of its fragmentation patterns. udel.eduresearchgate.net

Molecular Formula Validation: High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₈H₂₆Fe). spectroscopyonline.com The experimental mass is compared to the theoretical exact mass calculated from the most abundant isotopes of the constituent elements. spectroscopyonline.com

Fragmentation Pattern Analysis: In electron ionization (EI) mass spectrometry, the 1,1'-dibutylferrocene molecule is ionized to form a molecular ion (M⁺˙). nist.gov This ion can then undergo fragmentation, breaking into smaller charged fragments. The fragmentation pattern is characteristic of the molecule's structure. libretexts.orgslideshare.netdocbrown.info Common fragmentation pathways for alkylferrocenes include the loss of the alkyl chains or parts of them. The most stable fragment is often the ferrocenium (B1229745) cation or a substituted ferrocenium cation. The base peak in the mass spectrum of 1,1'-dibutylferrocene is often the molecular ion, indicating its high stability. nist.gov

Table 3: Expected Key Ions in the Mass Spectrum of 1,1'-Dibutylferrocene

Ionm/z (mass-to-charge ratio)Description
[C₁₈H₂₆Fe]⁺˙298.1Molecular Ion
[C₁₄H₁₇Fe]⁺241.1Loss of a butyl group
[C₁₀H₁₀Fe]⁺˙186.0Ferrocene cation radical
Note: The relative intensities of these ions can vary depending on the ionization conditions.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Charge Transfer Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the 1,1'-dibutylferrocene molecule. The spectrum is characterized by several absorption bands corresponding to different types of electronic transitions.

The UV-Vis spectrum of ferrocene and its derivatives is dominated by d-d transitions of the iron center and charge-transfer (CT) transitions between the metal and the cyclopentadienyl ligands. The weak band observed in the visible region (around 440 nm) is typically assigned to a spin-allowed d-d transition. More intense bands at shorter wavelengths (in the UV region) are attributed to ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The presence of the butyl substituents can cause slight shifts in the positions and intensities of these bands compared to unsubstituted ferrocene, due to their electronic and steric effects.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 1,1 Dibutylferrocene

Electrophilic Aromatic Substitution Reactions on Cyclopentadienyl (B1206354) Rings

The cyclopentadienyl (Cp) rings of ferrocene (B1249389) and its derivatives exhibit aromatic character, making them susceptible to electrophilic aromatic substitution (EAS) reactions. odinity.comwikipedia.org The general mechanism for EAS involves a two-step process: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The rate of these reactions is influenced by the nature of the substituents on the Cp rings. libretexts.org

In the case of 1,1'-dibutylferrocene (B72209), the butyl groups are electron-donating. wikipedia.org This property increases the electron density of the cyclopentadienyl rings, thereby activating them towards electrophilic attack. libretexts.org Consequently, 1,1'-dibutylferrocene is expected to undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, more readily than unsubstituted ferrocene. odinity.comrsc.org The electron-donating nature of the butyl groups promotes the photooxidation of the ferrocene core. oup.com

The reaction proceeds through an initial slow step where the aromatic ring acts as a nucleophile, attacking the electrophile and forming a carbocation intermediate, which disrupts the ring's aromaticity. masterorganicchemistry.com The subsequent fast step involves deprotonation at the site of substitution, which restores the aromatic system. masterorganicchemistry.com

Regioselective Lithiation and Subsequent Functionalization

Directed lithiation is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic compounds. ksu.edu.sa This process involves the use of a directing group to guide the deprotonation by an alkyllithium reagent to a specific position. ksu.edu.sa The resulting lithium intermediate can then react with various electrophiles to introduce a wide range of functional groups. ksu.edu.sa

For ferrocene derivatives, lithiation provides a key route to functionalized products. thieme-connect.de While the direct lithiation of unsubstituted ferrocene can lead to a mixture of mono- and di-lithiated species, the presence of substituents can direct the lithiation to specific positions. thieme-connect.de In the case of alkylated ferrocenes like 1,1'-dibutylferrocene, treatment with butyllithium (B86547) can lead to mixtures resulting from non-regioselective deprotonation at various positions on the cyclopentadienyl rings. thieme-connect.de

However, by carefully controlling reaction conditions and using appropriate reagents, regioselective lithiation can be achieved. For instance, the lithiation of certain propargylic amines followed by transmetalation and a palladium-catalyzed coupling reaction allows for the highly regioselective synthesis of trisubstituted allenes. organic-chemistry.org This highlights the potential for developing selective functionalization methods for substituted ferrocenes like 1,1'-dibutylferrocene, enabling the synthesis of complex and specifically substituted derivatives. Further research into the directed lithiation of 1,1'-dibutylferrocene could unlock pathways to novel materials and catalysts.

Redox Chemistry and Electron Transfer Mechanisms of 1,1'-Dibutylferrocene

The redox chemistry of ferrocene and its derivatives is a cornerstone of their utility in various applications. The process involves the reversible one-electron oxidation of the iron(II) center to an iron(III) center, forming the corresponding ferrocenium (B1229745) ion. beilstein-journals.org This electron transfer can proceed through either an inner-sphere mechanism, involving a bridging ligand, or an outer-sphere mechanism, where electrons are transferred without a direct bridge. numberanalytics.com In many biological and chemical systems, electron transfer occurs via a hopping mechanism, where electrons move between intermediate redox-active sites. nih.govnih.gov

Impact of Butyl Substituents on Redox Potentials

The redox potential of the ferrocene/ferrocenium couple is highly sensitive to the electronic effects of substituents on the cyclopentadienyl rings. wikipedia.org Electron-donating groups, such as the butyl groups in 1,1'-dibutylferrocene, increase the electron density at the iron center. researchgate.netacs.org This increased electron density makes the ferrocene derivative easier to oxidize, resulting in a cathodic (more negative) shift of the redox potential compared to unsubstituted ferrocene. wikipedia.org

The effect of alkyl groups on the redox potential is primarily due to their inductive effect. acs.org The tert-butyl group, for example, has a stronger inductive effect than a methyl group, leading to a greater lowering of the redox potential. acs.org The ability to tune the redox potential by introducing different substituents is a key advantage in designing ferrocene-based materials for specific applications, such as redox mediators. beilstein-journals.orgresearchgate.netacs.org

Table 1: Redox Potentials of Selected Ferrocene Derivatives

Compound Redox Potential (V vs. SCE)
Ferrocene +0.403 researchgate.net
1,1'-Di-tert-butylferrocene +0.170 acs.org

Electrochemical Reversibility and Stability

The electrochemical process for many ferrocene derivatives is characterized by its reversibility, meaning the oxidized and reduced forms are stable and can be interconverted multiple times without significant degradation. nih.govsop4cv.com A reversible process in cyclic voltammetry is typically indicated by a peak separation (ΔEp) between the anodic and cathodic peaks of approximately 59/n mV (where n is the number of electrons transferred). pw.edu.pllibretexts.org

Photochemical Reactivity and Excited State Dynamics

The photochemical properties of ferrocene derivatives are of interest for applications in photochemistry and photophysics. Upon absorption of light, these molecules can be promoted to an excited state, which can then undergo various processes, including electron transfer. oup.com

Supramolecular Interactions, Host-Guest Chemistry, and Molecular Recognition

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.orguclouvain.be These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are central to the concept of molecular recognition, where a "host" molecule selectively binds a "guest" molecule. wikipedia.orgthno.org

Ferrocene and its derivatives are attractive building blocks in supramolecular chemistry due to their defined structure and redox-active nature. nih.gov They can act as guests, being encapsulated within the cavities of host molecules like cyclodextrins and cucurbiturils. wikipedia.org The inclusion of a ferrocene derivative within a host can be driven by hydrophobic interactions and can be studied using techniques like NMR spectroscopy and calorimetry. nih.govnih.gov

The functionalization of ferrocene, for instance with carbohydrate moieties, allows for the creation of electrochemical probes for molecular recognition studies. nih.gov The binding of these ferrocene-glycoconjugates to host molecules like β-cyclodextrin can be monitored electrochemically, providing insights into the stability and structure of the resulting host-guest complexes. nih.gov The dynamic nature of these non-covalent interactions also allows for the construction of stimuli-responsive systems, where the binding and release of the guest can be controlled by external triggers such as redox changes. thno.orgnih.gov The use of 1,1'-dibutylferrocene in such systems could be explored to modulate the binding affinity and redox-switching properties of supramolecular assemblies.

Advanced Materials Science Applications of 1,1 Dibutylferrocene and Its Derivatives Non Clinical Focus

Incorporation into Redox-Active Polymers and Copolymers

Redox-active polymers containing ferrocene (B1249389) moieties are a significant class of materials due to their stable and reversible electrochemical behavior. nih.gov The integration of the 1,1'-dibutylferrocene (B72209) unit into a polymer backbone can impart desirable properties such as enhanced processability and specific electrochemical characteristics. These polymers are promising for applications that require stable charge transfer and storage capabilities. nih.gov

Synthesis of Ferrocene-Containing Polymer Architectures

The synthesis of polymers incorporating ferrocene units can be achieved through several established polymerization techniques. While specific literature on the polymerization of 1,1'-dibutylferrocene is not abundant, the synthetic routes used for other 1,1'-disubstituted ferrocenes serve as a clear blueprint. Key methods include:

Condensation Polymerization: This is a versatile method for creating ferrocene-based polymers. For instance, derivatives of 1,1'-dibutylferrocene with functional groups like carboxylic acids or amines could be reacted with appropriate co-monomers. A common precursor, 1,1'-ferrocenedicarbonyl chloride, is often synthesized from 1,1'-diacetylferrocene and used in polycondensation reactions with various diamines to form terpolyamides. mdpi.com A similar approach starting from a dibutyl-substituted analogue would yield soluble and processable polyamides.

Ring-Opening Polymerization (ROP): This technique is widely used for producing high molecular weight poly(ferrocenylsilane)s (PFS). rsc.org The process involves the synthesis of a strained, silicon-bridged semanticscholar.orgferrocenophane monomer. A hypothetical dibutyl-substituted sila semanticscholar.orgferrocenophane could be synthesized and subsequently polymerized via thermal, anionic, or transition-metal-catalyzed ROP to create poly(1,1'-dibutylferrocenylsilane). This method allows for controlled polymer architectures, including block copolymers. rsc.orgsemanticscholar.org

Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is another powerful tool for synthesizing conjugated polymers. Ferrocene-containing dienes can be polymerized to form oligomers with all-trans-configured vinylene bonds, exhibiting stable and reversible electrochemistry. mdpi.com

Polycondensation via Schiff Base Reaction: Conjugated microporous polymers can be formed by reacting 1,1'-diacetylferrocene with various aryl amines. mdpi.com Applying this method to a 1,1'-dibutyl-3,3'-diacetylferrocene derivative could produce porous polymers with tailored redox properties for energy storage applications. mdpi.comnih.gov

The incorporation of dibutyl groups is anticipated to enhance the solubility of the resulting polymers in organic solvents, a common challenge in the processing of rigid-rod organometallic polymers.

Electrochemical Response of Ferrocene-Polymer Conjugates

The defining characteristic of ferrocene-containing polymers is their electrochemical activity, stemming from the reversible one-electron oxidation of the ferrocene (Fc) to the ferrocenium (B1229745) (Fc+) cation. mdpi.com The electrochemical response of these polymer conjugates is typically studied using cyclic voltammetry (CV).

The butyl substituents on the cyclopentadienyl (B1206354) rings in 1,1'-dibutylferrocene are electron-donating groups. This electronic effect increases the electron density at the iron center, making it easier to oxidize. Consequently, polymers incorporating 1,1'-dibutylferrocene are expected to exhibit a lower redox potential (a negative shift) compared to their unsubstituted ferrocene polymer analogues. mdpi.com

The electrochemical behavior of thin films of poly(dialkylsilyleneferrocenylene) has been investigated, showing that the oxidation peak potentials shift with the size of the alkyl substituents on the polymer. For example, in an acetonitrile (B52724) electrolyte, the first oxidation potential (Epa1) for poly(di-n-butylsilyleneferrocenylene) is observed at 0.10 V (vs. Ag wire), which is lower than that of the dimethyl (0.17 V) and diethyl (0.14 V) analogues, demonstrating the effect of alkyl chain length.

Table 1: Oxidation Potentials of Poly(dialkylsilyleneferrocenylene) Films in 0.1 M Et4NBF4/CH3CN.
Polymer Substituent (R)First Anodic Peak Potential (Epa1 vs. Ag wire)Second Anodic Peak Potential (Epa2 vs. Ag wire)
Methyl0.17 V0.48 V
Ethyl0.14 V0.44 V
n-Butyl0.10 V0.40 V
n-Hexyl0.10 V0.40 V

The reversibility of the redox process is crucial for applications. In many ferrocene-based polymers, the Fc/Fc+ couple shows excellent reversibility, which is essential for stable, long-term performance in devices. mdpi.com

Applications in Charge Storage and Redox Shuttle Systems

The robust and reversible redox behavior of polymers containing 1,1'-dibutylferrocene makes them excellent candidates for energy-related applications.

Charge Storage: Ferrocene-based polymers can be used as active materials in the cathodes of rechargeable batteries and supercapacitors. researchgate.netmdpi.com During charging, the ferrocene units are oxidized to ferrocenium, and during discharge, they are reduced back to their neutral state. The theoretical specific capacity is determined by the concentration of ferrocene units in the polymer. Conjugated microporous polymers based on 1,1'-diacetylferrocene have demonstrated specific capacitances up to 129 F g⁻¹ and excellent cycling stability, retaining 96% of capacitance after 5000 cycles. mdpi.comnih.gov The introduction of butyl groups can enhance the material's processability without compromising its redox activity.

Redox Shuttle Systems: A critical application for soluble ferrocene derivatives is as redox shuttle additives for overcharge protection in lithium-ion batteries. researchgate.netresearchgate.net An ideal redox shuttle molecule has a reversible oxidation potential slightly above the normal operating potential of the battery's cathode. osti.gov If the cell is overcharged, the excess current is consumed by oxidizing the shuttle molecule at the cathode. The oxidized shuttle then diffuses to the anode, where it is reduced back to its original state. osti.gov This "oxidation-diffusion-reduction-diffusion" cycle effectively shunts the overcharge current, preventing dangerous conditions and electrode degradation. semanticscholar.orgosti.gov

The redox potential of ferrocene can be tuned by adding substituents. N-butylferrocene has been studied for this purpose. researchgate.net The electron-donating nature of the butyl groups in 1,1'-dibutylferrocene would lower its redox potential compared to unsubstituted ferrocene, making it potentially suitable for protecting lower-voltage cathode materials like LiFePO₄.

Development of Ferrocene-Based Sensors (Mechanistic Aspects)

Ferrocene's well-defined and sensitive electrochemical properties make it an ideal signaling component in chemical sensors. mdpi.commdpi.com The core principle is that the interaction of an analyte with a receptor unit, which is covalently linked to the ferrocene, causes a measurable change in the ferrocene's properties. researchgate.net The dibutyl groups in 1,1'-dibutylferrocene can enhance sensor performance by improving solubility and fine-tuning the redox potential.

Electrochemical Sensing Mechanisms

In an electrochemical sensor, the 1,1'-dibutylferrocene unit acts as a redox reporter. The sensor molecule typically consists of three parts: the ferrocene unit, a linker, and a recognition site (receptor) designed to bind a specific analyte.

The sensing mechanism is based on host-guest interactions. researchgate.net When the receptor binds to the target analyte, it can alter the electronic environment around the ferrocene core. This perturbation affects the ease with which the iron atom can be oxidized, resulting in a shift in the ferrocene/ferrocenium redox potential (E₁/₂). mdpi.com This potential shift is the analytical signal that is measured, typically by cyclic voltammetry or differential pulse voltammetry.

For example, a ferrocene-based receptor designed to bind anions will show a cathodic (negative) shift in its redox potential upon binding. This is because the binding of an anion to a receptor (e.g., an amide or urea (B33335) group) increases the electron density of the receptor, which is then transmitted to the ferrocene unit, making it easier to oxidize.

Table 2: Examples of Anion-Induced Potential Shifts in Ferrocene-Amide Receptors. mdpi.com
ReceptorAnalyte AnionPotential Shift (ΔE₁/₂)Solvent System
Ferrocene-bis(phosphine) amide-Mo complexCl⁻-90 mV1:1 Acetonitrile-Dichloromethane
Ferrocene-bis(phosphine) amide-Cr complexCl⁻-85 mV1:1 Acetonitrile-Dichloromethane
1,3-Diferrocenecarboxylic acid diacylglycerolH₂PO₄⁻-33 mVDichloromethane

The presence of butyl groups on the ferrocene core would establish a baseline redox potential that is already lower than that of an unsubstituted ferrocene sensor, which could be advantageous for avoiding interfering redox reactions in a sample matrix.

Optical Sensing Strategies

While electrochemical detection is the most common method for ferrocene-based sensors, optical sensing strategies can also be employed. These methods rely on a change in the optical properties of the system upon analyte binding.

One key strategy is based on the distinct color difference between the neutral and oxidized forms of ferrocene. Neutral ferrocene derivatives are typically yellow-orange, while the oxidized ferrocenium cation is blue or green. semanticscholar.org This property is known as electrochromism. A sensor could be designed where analyte binding facilitates the oxidation of the ferrocene (as seen in the negative potential shift), leading to a color change at a lower applied potential.

Alternatively, a sensing system could involve fluorescence. A fluorophore could be integrated into the sensor molecule alongside the ferrocene unit. Ferrocene is known to be an effective fluorescence quencher. The sensing mechanism could be based on analyte binding causing a conformational change in the molecule that alters the distance between the fluorophore and the ferrocene quencher, leading to a "turn-on" or "turn-off" fluorescent signal. While specific examples using 1,1'-dibutylferrocene are not prominent, the principles are well-established in sensor design. nih.govresearchgate.net

Applications in Non-Linear Optics (NLO) and Photonic Materials

Currently, there is a lack of specific research data on the non-linear optical (NLO) and photonic applications of 1,1'-dibutylferrocene. The field of molecular NLO materials often focuses on donor-acceptor substituted systems to enhance the second-order hyperpolarizability. While ferrocene and its derivatives are of significant interest in NLO research due to their unique electronic structure and the potential for creating materials with tunable optical properties, studies have predominantly centered on derivatives with conjugated organic substituents that facilitate intramolecular charge transfer.

Fabrication of Molecular Wires and Molecular Electronic Devices

The use of 1,1'-disubstituted ferrocene derivatives in the fabrication of molecular wires and electronic devices is a promising area of research. The ferrocene unit can act as a redox-active component, and its ability to be substituted at both cyclopentadienyl rings allows for the creation of linear molecular structures that can span two electrodes.

While there have been studies on the synthesis of 1,1'-dialkynylferrocene derivatives with thioacetyl end groups that can act as "alligator clips" to bind to gold electrodes, specific research on the use of 1,1'-dibutylferrocene in this capacity is not available. The butyl groups in 1,1'-dibutylferrocene are not conducive to forming the necessary conductive linkages to electrodes for molecular wire applications. Research in this area has primarily focused on derivatives with functional groups that can form stable connections to metal surfaces, such as thiols or alkynes.

Role in Liquid Crystals and Self-Assembled Molecular Systems

The incorporation of the 1,1'-disubstituted ferrocene core into calamitic (rod-like) or discotic (disc-like) molecular structures has been shown to induce or modify liquid crystalline behavior. The rigid ferrocene core, combined with flexible peripheral alkyl chains, can lead to the formation of various mesophases, such as nematic, smectic, and columnar phases.

Specifically for 1,1'-dialkylferrocenes, the length of the alkyl chains plays a crucial role in determining the liquid crystalline properties. While there is research on 1,1'-disubstituted ferrocenes with longer alkyl chains exhibiting liquid crystal behavior, there is a lack of specific studies detailing the mesomorphic properties of 1,1'-dibutylferrocene. The relatively short butyl chains may not provide sufficient anisotropy for the formation of stable liquid crystal phases. However, it is plausible that 1,1'-dibutylferrocene could be a component in liquid crystal mixtures or act as a precursor for more complex liquid crystalline ferrocene derivatives.

The self-assembly of ferrocene derivatives is also an area of interest for creating ordered molecular systems. The nature of the substituents on the cyclopentadienyl rings dictates the packing and intermolecular interactions. While there is extensive research on the self-assembly of ferrocene derivatives with functional groups that can participate in hydrogen bonding or other specific interactions, detailed studies on the self-assembled molecular systems of 1,1'-dibutylferrocene are not prominent in the literature.

Catalytic Applications of 1,1 Dibutylferrocene and Its Ligand Systems

Ferrocene-Based Ligands in Transition Metal Catalysis

Ferrocene-based ligands are pivotal in transition metal catalysis due to their unique structural and electronic characteristics. The ferrocene (B1249389) backbone provides a robust and versatile scaffold that can be readily modified to create ligands with tailored properties. molaid.com The two cyclopentadienyl (B1206354) rings can be functionalized with various donor groups, such as phosphines, amines, or N-heterocyclic carbenes, leading to a vast library of ligands. d-nb.info The presence of substituents like the butyl groups in 1,1'-dibutylferrocene (B72209) influences the ligand's properties. Alkyl groups are electron-donating, which increases the electron density on the metal center of a resulting catalyst, potentially enhancing its catalytic activity. tcichemicals.com Furthermore, the steric bulk of the butyl groups can create a specific spatial arrangement around the metal center, influencing the selectivity of the catalytic reaction. tcichemicals.com

A significant family of ferrocene-based ligands is the diphosphine ligands, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) being a landmark example. These bidentate ligands chelate to a metal center, forming a stable complex. The bite angle of these ligands, which is the angle between the two coordinating phosphorus atoms and the metal center, is a critical parameter that affects the outcome of catalytic reactions. tcichemicals.com The flexible nature of the ferrocene backbone allows for a wide range of bite angles, making these ligands suitable for various transition metal-catalyzed cross-coupling reactions. molaid.com

The synthesis of such ligands often starts from a substituted ferrocene. For instance, a derivative of 1,1'-dibutylferrocene could be functionalized to introduce phosphine (B1218219) groups, creating a ligand analogous to dppf but with different steric and electronic profiles due to the butyl substituents. These tailored ligands can then be used to prepare transition metal complexes with metals like palladium, rhodium, or iridium for a variety of catalytic transformations. rsc.orgekb.eg

Table 1: Examples of Ferrocene-Based Ligand Types and Their Applications in Transition Metal Catalysis

Ligand TypeGeneral Structure Example (R = functional group)MetalCatalytic Application
Diphosphine1,1'-Bis(diphenylphosphino)ferrocene (dppf)Pd, Ni, RhCross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) organic-chemistry.org, Hydrogenation chimia.ch
AminophosphineFerrocenyl-based P,N-ligandsPd, Ir, RuAsymmetric catalysis, C-H activation
N-Heterocyclic Carbene (NHC)Ferrocene-functionalized NHCAg, Cu, IrTransfer hydrogenation rsc.org, C-C bond formation
Planar Chiral LigandsUgi's amine, Josiphos ligandsRh, Ru, PdAsymmetric hydrogenation, Asymmetric synthesis

This table presents general classes of ferrocene ligands; specific derivatives of 1,1'-dibutylferrocene are not widely reported in these roles.

Homogeneous Catalysis Using 1,1'-Dibutylferrocene Derivatives

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically a liquid solution. uclouvain.be This type of catalysis offers high activity and selectivity because the catalytic sites are well-defined and easily accessible to the substrate molecules. researchgate.net Ferrocene and its derivatives are well-suited for homogeneous catalysis due to their good solubility in common organic solvents, a property that is enhanced by the presence of alkyl chains like the n-butyl groups in 1,1'-dibutylferrocene.

In homogeneous catalysis, the transition metal complex acts as the active catalyst. The ligands surrounding the metal center play a crucial role in stabilizing the metal and modulating its reactivity. uclouvain.be Derivatives of 1,1'-dibutylferrocene, if functionalized into ligands, could be used to form soluble metal complexes. For example, a phosphine derivative of 1,1'-dibutylferrocene could be used in palladium-catalyzed reactions. The electron-donating butyl groups would increase the electron density on the palladium center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. tcichemicals.com

While specific examples of 1,1'-dibutylferrocene derivatives in homogeneous catalysis are scarce in the literature, the principles of ferrocene-based catalysis suggest their potential utility in a range of reactions. These include important industrial processes like hydroformylation, hydrogenation, and carbon-carbon bond-forming reactions. chimia.ch The activation of latent catalysts, where a catalyst is "switched on" by an external trigger, is another area where ferrocene derivatives could be employed. nih.gov

Table 2: Common Homogeneous Catalytic Reactions Utilizing Ferrocene-Type Ligands

Reaction TypeDescriptionTypical Metal CatalystRole of Ferrocene Ligand
Suzuki CouplingFormation of a C-C bond between an organoboron compound and an organohalide.Palladium (Pd)Stabilizes the Pd(0) and Pd(II) intermediates; influences selectivity and yield.
Heck ReactionFormation of a C-C bond between an alkene and an aryl halide.Palladium (Pd)Controls regioselectivity and enhances catalyst stability.
Buchwald-Hartwig AminationFormation of a C-N bond between an amine and an aryl halide.Palladium (Pd)Facilitates the reductive elimination step to form the C-N bond.
Asymmetric HydrogenationEnantioselective reduction of a prochiral unsaturated substrate using H₂.Rhodium (Rh), Ruthenium (Ru)Provides a chiral environment around the metal, leading to one enantiomer in excess.
HydroformylationAddition of a formyl group (CHO) and a hydrogen atom across a C=C bond.Rhodium (Rh), Cobalt (Co)Influences the ratio of linear to branched aldehyde products (regioselectivity).

This table illustrates reactions where ferrocene-based ligands are commonly used. The application of 1,1'-dibutylferrocene derivatives in these specific reactions is not widely documented.

Electrocatalysis Involving Redox-Active Ferrocene Species

Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. frontiersin.org A key feature of ferrocene and its derivatives is their stable and reversible one-electron redox couple, Fe(II)/Fe(III) (ferrocene/ferrocenium). This redox activity makes them excellent candidates for applications in electrocatalysis, often as mediators in electrochemical sensors or as components in more complex electrocatalytic systems.

The redox potential of the ferrocene/ferrocenium (B1229745) couple can be fine-tuned by introducing substituents onto the cyclopentadienyl rings. Electron-donating groups, such as the alkyl chains in 1,1'-dibutylferrocene, lower the redox potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups increase the redox potential. This tunability allows for the design of ferrocene derivatives with specific electrochemical properties tailored for a particular application.

In the context of electrocatalysis, ferrocene derivatives can facilitate electron transfer between an electrode and a substrate. For example, a ferrocene-modified electrode can be oxidized to the ferrocenium cation, which then oxidizes the substrate in the solution, regenerating the ferrocene. This mediated electron transfer can lower the overpotential required for the reaction to occur, thus making the process more energy-efficient. frontiersin.org While ferrocene itself is a benchmark for electrochemical studies, research into the specific electrocatalytic performance of 1,1'-dibutylferrocene is not widespread. However, its predictable electrochemical behavior based on its structure makes it a model compound for understanding the influence of alkyl substitution on redox properties relevant to electrocatalysis, such as in the oxygen reduction reaction (ORR) or hydrogen evolution reaction (HER). nih.govnih.gov

Table 3: Influence of Substituents on the Redox Potential of Ferrocene Derivatives

Substituent on Cyclopentadienyl RingElectronic EffectEffect on Redox Potential (E°')Example Compound
NoneReferenceReference ValueFerrocene
-CH₃ (Methyl)Electron-donatingDecreases (easier to oxidize)Methylferrocene
-C₄H₉ (Butyl)Electron-donatingDecreases (easier to oxidize)1,1'-Dibutylferrocene
-COCH₃ (Acetyl)Electron-withdrawingIncreases (harder to oxidize)Acetylferrocene
-Cl (Chloro)Electron-withdrawingIncreases (harder to oxidize)Chloroferrocene

This table illustrates the general trend of how substituents affect the redox potential of ferrocene. The values are relative to unsubstituted ferrocene.

Advanced Coordination Chemistry and Organometallic Complexes of 1,1 Dibutylferrocene

Synthesis and Comprehensive Characterization of Metal Complexes Bearing 1,1'-Dibutylferrocene (B72209) Ligands

There is no specific information available in the searched scientific literature detailing the synthesis of metal complexes where Ferrocene (B1249389), 1,1'-dibutyl- acts as a primary ligand. Research on analogous 1,1'-disubstituted ferrocenes, such as those with phosphino, carboxylate, or amino functionalities, shows that they are versatile ligands capable of coordinating to a wide range of transition metals. nih.govnih.govresearchgate.net The synthesis of such complexes typically involves the reaction of the functionalized ferrocene derivative with a suitable metal salt. nih.gov

Comprehensive characterization data, including spectroscopic (NMR, IR, UV-Vis) and crystallographic (X-ray diffraction) analyses, for metal complexes of Ferrocene, 1,1'-dibutyl- are not reported in the available literature.

Structure-Property Relationships in Ferrocene-Metal Systems

A detailed analysis of the structure-property relationships for metal complexes of Ferrocene, 1,1'-dibutyl- is not available. For general ferrocene-based systems, the electronic properties, such as the ferrocene/ferrocenium (B1229745) (Fc/Fc+) redox potential, are known to be influenced by the nature of the substituents on the cyclopentadienyl (B1206354) rings. nih.gov Alkyl groups like butyl are electron-donating, which would be expected to lower the oxidation potential of the iron center compared to unsubstituted ferrocene. The steric bulk of the butyl groups would also influence the coordination geometry and stability of potential metal complexes. However, without experimental data, these effects remain hypothetical for the 1,1'-dibutyl derivative.

Applications in Molecular Magnetism

There are no studies reporting on the application or investigation of Ferrocene, 1,1'-dibutyl- complexes in the field of molecular magnetism. Research in this area often utilizes ferrocene derivatives that can act as bridges to mediate magnetic coupling (either ferromagnetic or antiferromagnetic) between paramagnetic metal centers. nih.govrsc.org The design of such molecules, including single-molecule magnets (SMMs), requires specific ligand structures to enforce the desired electronic and geometric environment around the metal ions, a role for which Ferrocene, 1,1'-dibutyl- has not been explored in the available literature. mdpi.com

Future Research Directions and Emerging Opportunities in 1,1 Dibutylferrocene Chemistry

Integration into Advanced Functional Materials for Energy Technologies (e.g., flow batteries)

The development of new functional materials is a top priority for creating next-generation energy conversion and storage systems. nih.gov These materials are crucial for enhancing the efficiency and performance of technologies like redox flow batteries (RFBs). mdpi.com RFBs are a type of electrochemical cell where energy is stored in liquid electrolytes, allowing for independent scaling of power and energy. wikipedia.org While various chemistries exist, such as the vanadium-based systems with an energy density of 20–30 Wh·L⁻¹, there is a significant drive to develop new redox-active species that are less corrosive, less toxic, and more energy-dense. mdpi.com

Metallocenes, particularly ferrocene (B1249389) and its derivatives, are promising candidates for RFB electrolytes due to their stable and robust nature, coupled with high electrochemical reaction rates. mdpi.com Research has demonstrated the use of ferrocene derivatives in both aqueous and non-aqueous RFBs. For instance, a bipolar zinc-ferrocene salt, zinc 1,1'-bis(3-sulfonatopropyl)ferrocene, has been used to create an energy-dense aqueous flow battery with a charge storage capacity of 48.2 Ah L⁻¹, an energy density of 20.2 Wh L⁻¹, and nearly 100% capacity retention over 2000 cycles. nih.gov

Future research on 1,1'-dibutylferrocene (B72209) will likely focus on its application in non-aqueous RFBs. Its butyl groups impart excellent solubility in organic electrolytes, a key requirement for achieving high energy densities. The electron-donating nature of the alkyl groups can also tune the redox potential of the ferrocene/ferrocenium (B1229745) couple, allowing for the design of batteries with specific voltage characteristics. researchgate.net Key research opportunities include:

Electrolyte Formulation: Developing and optimizing non-aqueous electrolyte systems that maximize the solubility and stability of 1,1'-dibutylferrocene and its oxidized form.

Performance and Durability: Investigating the long-term cycling performance, energy efficiency, and power density of RFBs utilizing 1,1'-dibutylferrocene. nih.gov This involves studying factors like crossover through the membrane and electrochemical degradation pathways.

Hybrid Systems: Exploring its use in hybrid flow batteries, where one of the electrodes is a solid-state material, which can lead to significant enhancements in energy density. wikipedia.orgmdpi.com

Interactive Table: Comparison of Selected Redox Flow Battery Chemistries

Redox Couple Electrolyte Type Typical Energy Density (Wh/L) Key Advantages Key Challenges
All-Vanadium Aqueous (Sulfuric Acid) 20-30 mdpi.com Long cycle life, single element reduces cross-contamination Low energy density, high cost of vanadium, corrosive electrolyte mdpi.com
Zinc-Bromine Aqueous (Hybrid) ~70 wikipedia.org High energy density, low-cost materials Dendrite formation, bromine handling and corrosivity (B1173158) mdpi.com
Iron-Chromium Aqueous - Low-cost and abundant materials, stable chemistry redoxone.com Lower cell voltage, potential for ion crossover
Zinc-Ferrocene Aqueous 20.2 nih.gov High power density, excellent cycle stability nih.gov Energy density comparable to vanadium systems

Exploration of Novel Reactivity Patterns and Unconventional Synthetic Pathways

While ferrocene chemistry is well-established, the exploration of novel reactivity for its substituted derivatives remains a fertile ground for discovery. The presence of the two n-butyl groups on 1,1'-dibutylferrocene sterically hinders the cyclopentadienyl (B1206354) rings and electronically modifies the iron center, which could lead to unconventional reactivity compared to unsubstituted ferrocene. Future research in this area will aim to move beyond traditional multi-step synthetic approaches to develop more efficient, step-economical, and environmentally friendly methods. nih.govwisdomlib.org

Emerging opportunities lie in:

C-H Activation: Developing catalytic methods for the direct functionalization of the C-H bonds on the butyl chains or the cyclopentadienyl rings. This would provide a step-saving alternative to classical multi-step syntheses for creating more complex functional molecules. nih.gov

Electrosynthesis: Using electrochemical methods to drive reactions, which can offer milder conditions and unique selectivity compared to traditional chemical oxidants or reductants. This is particularly relevant for redox-active molecules like ferrocenes.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 1,1'-dibutylferrocene and its derivatives. Flow chemistry can improve reaction control, safety, and scalability, addressing some of the challenges in transitioning from lab-scale synthesis to industrial production.

Biocatalysis: Engineering enzymes or metabolic pathways for the synthesis of organometallic compounds. biorxiv.org While still a nascent field, developing biocatalytic routes could offer unparalleled selectivity and sustainability for producing complex ferrocene derivatives. nih.gov

The goal is to create a "synthetic pathway" that is not just a series of reactions but a strategic approach to building molecular complexity efficiently. wisdomlib.org These new pathways will be crucial for accessing novel materials for the applications discussed in other sections.

Development of Next-Generation Computational Models for Ferrocene Systems

Computational modeling, which uses mathematics, physics, and computer science to simulate complex systems, is an indispensable tool in modern chemistry. nih.gov For ferrocene systems, computational models are vital for understanding electronic structure, predicting properties, and guiding the design of new functional molecules. mathnet.rujohnsymons.net

Future research will focus on developing more sophisticated and predictive computational models for 1,1'-dibutylferrocene and related systems. Key areas of development include:

Accurate Electronic Structure Methods: Improving density functional theory (DFT) and other ab initio methods to more accurately predict the redox potentials, spectroscopic properties, and reactivity of substituted ferrocenes. acs.org This includes accounting for the complex interactions between the butyl chains, the cyclopentadienyl rings, and the iron center.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of 1,1'-dibutylferrocene in solution and at interfaces. rsc.org This can provide insights into solvation effects, transport properties in electrolytes, and interactions with other materials, which are critical for applications in flow batteries and nanoscience. acs.orgchemistryviews.org

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry to accelerate the discovery of new ferrocene derivatives with desired properties. These models can be trained on existing experimental and computational data to predict the properties of vast libraries of virtual compounds, identifying the most promising candidates for synthesis.

These next-generation models will enhance our predictive power, allowing researchers to screen candidates and understand complex phenomena in silico, thereby saving significant time and resources in experimental work. johnsymons.net

Scalable Production and Industrial Implications (Academic Perspective)

While 1,1'-dibutylferrocene is available commercially, its use in large-scale applications, such as energy storage or as a performance chemical, necessitates the development of highly efficient and scalable production methods. From an academic perspective, the challenge lies in designing synthetic routes that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. The compound is listed as a substance of interest in export control lists, sometimes in the context of rocket propellant burning rate modifiers, which implies that methods for its production on a significant scale are of strategic interest. international.gc.caarlis.amfederalregister.gov

Future academic research into the scalable production of 1,1'-dibutylferrocene should address several key aspects:

Process Optimization: Moving from batch to continuous flow processing can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, which are critical for industrial-scale synthesis.

Catalyst Development: Investigating more efficient and recyclable catalysts for the key reaction steps, such as the alkylation of cyclopentadienide, can drastically reduce costs and waste.

Alternative Reagents and Solvents: Exploring the use of greener and more sustainable starting materials, reagents, and solvents to minimize the environmental footprint of the production process.

Techno-economic Analysis: Conducting early-stage techno-economic analyses of promising new synthetic routes to evaluate their industrial viability. Computational tools can be harnessed to build virtual biorefineries or chemical plants to model the entire process from feedstock to final product, helping to de-risk and accelerate development. energy.gov

Successfully developing a scalable and economical synthesis will be a critical enabler for the widespread industrial adoption of 1,1'-dibutylferrocene in emerging technologies. nih.gov

Interdisciplinary Research at the Interface of Nanoscience and Advanced Spectroscopy

Nanoscience, the study of materials at the 1-100 nm scale, offers opportunities to create materials with novel properties. upm.edu.my The unique characteristics of nanomaterials arise from their high surface-area-to-volume ratio and quantum effects. upm.edu.my The lipophilic nature and redox activity of 1,1'-dibutylferrocene make it an attractive building block for functional nanomaterials.

Future interdisciplinary research will explore the integration of 1,1'-dibutylferrocene into nanoscale systems:

Redox-Active Nanoparticles: Creating nanoparticles where 1,1'-dibutylferrocene is either encapsulated or attached to the surface. Such systems could be used in catalysis, sensing, or as contrast agents. Surfactants often play a key role in the synthesis and stabilization of such nanoparticles. ijcmas.com

Self-Assembled Monolayers: Studying the formation of self-assembled monolayers of 1,1'-dibutylferrocene derivatives on conductive surfaces. These ordered structures are ideal for investigating fundamental electron transfer processes and for developing electrochemical sensors.

Functional Polymer Nanocomposites: Incorporating 1,1'-dibutylferrocene into polymer matrices to create nanocomposites with enhanced electrochemical, mechanical, or thermal properties. mdpi.com

Advanced spectroscopic techniques are essential for characterizing these complex systems. advancedmater.org Future work will rely on:

In-situ and Operando Spectroscopy: Techniques like in-situ Raman or FTIR spectroscopy can be used to probe the molecular structure and redox state of 1,1'-dibutylferrocene within an operating device, such as a flow battery. redox.me

High-Resolution NMR: Advanced nuclear magnetic resonance (NMR) techniques can elucidate the structure and dynamics of complex ferrocene-containing molecules and macrocycles in solution. rsc.org

Spectroelectrochemistry: Combining spectroscopy with electrochemistry to directly correlate changes in the optical spectrum (e.g., UV-Vis, IR) with the electrochemical processes of 1,1'-dibutylferrocene.

This convergence of nanoscience and advanced spectroscopy will provide a deeper understanding of the structure-property relationships of 1,1'-dibutylferrocene at the molecular level, paving the way for its application in next-generation smart materials and devices. chemistryviews.orgadvancedmater.org

Q & A

Basic Question: What are the established synthetic routes for 1,1'-dibutylferrocene, and what experimental parameters are critical for optimizing yield?

Methodological Answer:
The synthesis of 1,1'-dibutylferrocene typically involves alkylation of ferrocene using butyllithium or Friedel-Crafts acylation followed by reduction. Key parameters include:

  • Temperature control : Alkylation reactions often require low temperatures (−78°C) to minimize side products .
  • Reduction agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reducing acyl intermediates, with LiAlH₄ providing higher efficiency for bulky substituents .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like mono-alkylated ferrocene. Yield optimization (~60–75%) relies on stoichiometric excess of butylating agents and inert atmosphere conditions .

Advanced Question: How can 1,1'-dibutylferrocene be functionalized for use in asymmetric catalysis, and what spectroscopic methods validate ligand coordination?

Methodological Answer:
Functionalization often targets the butyl chains or cyclopentadienyl rings for phosphine ligand integration (e.g., 1,1'-bis(phosphino)ferrocene derivatives). Steps include:

  • Phosphination : Reacting with chlorodiphosphines (e.g., ClPPh₂) under palladium catalysis to form bidentate ligands .
  • Validation :
    • ³¹P NMR : Confirms phosphine substitution (δ ~20–40 ppm for PPh₂ groups) .
    • X-ray crystallography : Resolves steric effects from butyl groups on metal coordination geometry .
    • Cyclic voltammetry : Monitors redox behavior (E₁/₂ shifts) to assess electronic effects of substituents .

Basic Question: What analytical techniques are essential for characterizing 1,1'-dibutylferrocene, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent symmetry. For 1,1'-dibutylferrocene, a single Cp ring proton signal (δ 4.0–4.2 ppm) confirms symmetric substitution .
  • IR spectroscopy : Detects Fe-Cp stretching vibrations (~480 cm⁻¹) and alkyl C-H stretches (2850–2960 cm⁻¹) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 328 [M]⁺ with butyl fragment ions (m/z 57, [C₄H₉]⁺) .

Advanced Question: How do steric effects of the butyl groups influence electrochemical properties in 1,1'-dibutylferrocene-based materials?

Methodological Answer:
The bulky butyl groups induce steric hindrance, altering redox behavior:

  • Cyclic voltammetry : Increased ΔE (peak separation) indicates slower electron transfer kinetics due to restricted solvent access .
  • Diffusion coefficients : Measured via chronoamperometry, lower values (~10⁻⁶ cm²/s) reflect reduced mobility in solution .
  • Comparative studies : Contrast with less hindered derivatives (e.g., 1,1'-dimethylferrocene) highlights trade-offs between stability and reactivity .

Basic Question: What are the solubility and stability considerations for 1,1'-dibutylferrocene in common solvents?

Methodological Answer:

  • Solubility : Highly soluble in nonpolar solvents (hexane, toluene) but poorly in polar solvents (ethanol, water). Preferential solvation in THF is noted for catalytic applications .
  • Stability :
    • Air-sensitive in solution; store under argon.
    • Thermal decomposition above 200°C, monitored via TGA .

Advanced Question: How can contradictions in reported catalytic activity data for 1,1'-dibutylferrocene derivatives be systematically addressed?

Methodological Answer:
Contradictions often arise from:

  • Ligand purity : Trace phosphine oxides (detected via ³¹P NMR) can deactivate catalysts. Purify via recrystallization .
  • Reaction conditions : Varied solvent polarity (e.g., DMF vs. toluene) or temperature alters turnover frequencies. Standardize protocols using controlled kinetic studies .
  • Substrate scope : Use benchmark reactions (e.g., Suzuki-Miyaura coupling) to compare performance across studies .

Basic Question: What safety protocols are critical when handling 1,1'-dibutylferrocene in the laboratory?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Waste disposal : Collect in halogen-resistant containers; avoid aqueous release due to environmental persistence .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Question: How can computational methods (DFT, MD) predict the reactivity of 1,1'-dibutylferrocene in novel organometallic frameworks?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox activity and ligand-metal charge transfer .
  • Molecular Dynamics (MD) : Simulates steric interactions in solution, guiding ligand design for selective catalysis .
  • Benchmarking : Validate against experimental X-ray and electrochemical data to refine parameters .

Basic Question: What regulatory considerations apply to the international transport of 1,1'-dibutylferrocene?

Methodological Answer:

  • CAS Registry : 1274-08-4 requires compliance with MTCR Annex controls due to potential dual-use applications in propellants .
  • Documentation : Include SDS with hazard codes (e.g., H228 for flammability) and export licenses for cross-border shipments .

Advanced Question: How can researchers align studies on 1,1'-dibutylferrocene with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

Methodological Answer:

  • Feasibility : Prioritize small-scale ligand syntheses (≤5 g) to conserve resources .
  • Novelty : Explore understudied applications (e.g., redox-active surfactants or bioimaging probes) .
  • Ethics : Adhere to green chemistry principles (e.g., solvent recycling) to minimize waste .
  • Relevance : Link to energy storage (battery additives) or asymmetric catalysis trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.